Cas no 2227645-85-2 (tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate)
tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate
- tert-butyl N-{1-[(1R)-3-amino-1-hydroxypropyl]cyclohexyl}carbamate
- 2227645-85-2
- EN300-1884085
-
- Inchi: 1S/C14H28N2O3/c1-13(2,3)19-12(18)16-14(11(17)7-10-15)8-5-4-6-9-14/h11,17H,4-10,15H2,1-3H3,(H,16,18)/t11-/m1/s1
- InChI Key: KLLPYMVXTILRKX-LLVKDONJSA-N
- SMILES: O[C@H](CCN)C1(CCCCC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 272.20999276g/mol
- Monoisotopic Mass: 272.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 84.6Ų
tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1884085-0.05g |
tert-butyl N-{1-[(1R)-3-amino-1-hydroxypropyl]cyclohexyl}carbamate |
2227645-85-2 | 0.05g |
$1308.0 | 2023-09-18 | ||
| Enamine | EN300-1884085-0.1g |
tert-butyl N-{1-[(1R)-3-amino-1-hydroxypropyl]cyclohexyl}carbamate |
2227645-85-2 | 0.1g |
$1371.0 | 2023-09-18 | ||
| Enamine | EN300-1884085-0.25g |
tert-butyl N-{1-[(1R)-3-amino-1-hydroxypropyl]cyclohexyl}carbamate |
2227645-85-2 | 0.25g |
$1432.0 | 2023-09-18 | ||
| Enamine | EN300-1884085-0.5g |
tert-butyl N-{1-[(1R)-3-amino-1-hydroxypropyl]cyclohexyl}carbamate |
2227645-85-2 | 0.5g |
$1495.0 | 2023-09-18 | ||
| Enamine | EN300-1884085-1.0g |
tert-butyl N-{1-[(1R)-3-amino-1-hydroxypropyl]cyclohexyl}carbamate |
2227645-85-2 | 1g |
$1557.0 | 2023-06-03 | ||
| Enamine | EN300-1884085-2.5g |
tert-butyl N-{1-[(1R)-3-amino-1-hydroxypropyl]cyclohexyl}carbamate |
2227645-85-2 | 2.5g |
$3051.0 | 2023-09-18 | ||
| Enamine | EN300-1884085-5.0g |
tert-butyl N-{1-[(1R)-3-amino-1-hydroxypropyl]cyclohexyl}carbamate |
2227645-85-2 | 5g |
$4517.0 | 2023-06-03 | ||
| Enamine | EN300-1884085-10.0g |
tert-butyl N-{1-[(1R)-3-amino-1-hydroxypropyl]cyclohexyl}carbamate |
2227645-85-2 | 10g |
$6697.0 | 2023-06-03 | ||
| Enamine | EN300-1884085-1g |
tert-butyl N-{1-[(1R)-3-amino-1-hydroxypropyl]cyclohexyl}carbamate |
2227645-85-2 | 1g |
$1557.0 | 2023-09-18 | ||
| Enamine | EN300-1884085-5g |
tert-butyl N-{1-[(1R)-3-amino-1-hydroxypropyl]cyclohexyl}carbamate |
2227645-85-2 | 5g |
$4517.0 | 2023-09-18 |
tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate
tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate: A Comprehensive Overview
The compound tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate, identified by the CAS number 2227645-85-2, is a complex organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a hydroxyl group, an amino group, and a tert-butyl carbamate moiety. The stereochemistry at the hydroxyl-bearing carbon is specified as (1R), indicating a specific spatial arrangement that is crucial for its biological activity and chemical reactivity.
Recent studies have highlighted the importance of this compound in drug discovery and development. The presence of the tert-butyl carbamate group renders the molecule highly stable under physiological conditions, making it an ideal candidate for pharmaceutical applications. Moreover, the amino group on the cyclohexane ring can participate in hydrogen bonding, which enhances its solubility and bioavailability. These properties make tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate a promising lead compound for designing new drugs targeting various therapeutic areas.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry, including nucleophilic substitution, ring-opening reactions, and stereochemical control. Researchers have employed advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the compound. These analytical methods have been instrumental in validating the stereochemistry and functional groups present in the molecule.
In terms of applications, tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate has shown potential in the development of peptide-based drugs due to its ability to stabilize peptide backbones through carbamate formation. Additionally, its unique stereochemistry allows for selective interactions with biological targets, making it a valuable tool in medicinal chemistry. Recent research has also explored its use as a building block for constructing more complex molecules with enhanced pharmacokinetic profiles.
The compound's stability under various reaction conditions has made it a preferred choice for large-scale synthesis in pharmaceutical industries. Its ability to withstand harsh chemical environments while maintaining its structural integrity is a significant advantage in manufacturing processes. Furthermore, the molecule's compatibility with common solvents and reagents facilitates its use in diverse chemical transformations.
From an environmental perspective, studies have been conducted to assess the biodegradability and eco-toxicity of tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate. These studies are essential for ensuring that its production and application do not pose risks to ecosystems or human health. Preliminary results suggest that the compound exhibits moderate biodegradability under aerobic conditions, which aligns with current environmental regulations and sustainability goals.
In conclusion, tert-butyl N-{1-(1R)-3-amino-1-hydroxypropylcyclohexyl}carbamate (CAS No: 2227645-85-2) is a versatile compound with significant potential in drug development, chemical synthesis, and materials science. Its unique structure, stability, and functional groups make it a valuable asset for researchers and industries alike. As ongoing research continues to uncover new applications and properties of this compound, its role in advancing scientific knowledge and technological innovation is expected to grow further.
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